molecular formula C20H16ClN3O2S B2544453 (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 477187-53-4

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2544453
CAS RN: 477187-53-4
M. Wt: 397.88
InChI Key: HKKFWAQJVVURBF-SDNWHVSQSA-N
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Description

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to "(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile" have been investigated for their cytotoxicity against cancer cells. For instance, the synthesis and characterization of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).

Material Science

In the realm of material science, studies have focused on the functional modification of polymers through condensation reactions with various amine compounds, including aromatic amines similar to the core structure of "(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile". These modifications aim to enhance the properties of polymers for medical applications due to their increased thermal stability and promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Research on corrosion protection behavior and adsorption of certain pyrazole derivatives on metal surfaces in acidic solutions has revealed high inhibition efficiency, showcasing the potential of these compounds in corrosion prevention technologies (Paul, Yadav, & Obot, 2020).

Organic Synthesis

The chemical reduction of acrylonitriles similar to "(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile" has been explored to produce derivatives with potential applications in organic synthesis. For example, the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride yielded amino propene derivatives, highlighting the versatility of these compounds in synthetic chemistry (Frolov et al., 2005).

properties

IUPAC Name

(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-25-16-6-3-13(4-7-16)18-12-27-20(24-18)14(10-22)11-23-17-9-15(21)5-8-19(17)26-2/h3-9,11-12,23H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKFWAQJVVURBF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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